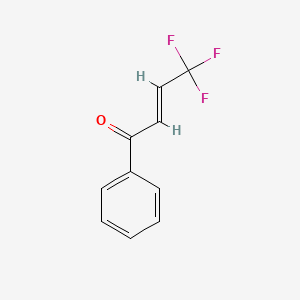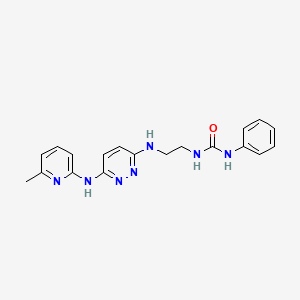
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, also known as DEDMPE, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. DEDMPE is a derivative of 2,4-dihydroxybenzophenone and has been shown to possess antioxidant and anti-inflammatory properties.
科学的研究の応用
Synthesis and Biological Activity
The synthesis of complex molecules, including those with diethylamino and methoxyphenoxy groups, often involves multi-step chemical processes. For instance, the synthesis of antifolate compounds, like 5,10-ethano-5,10-dideazaaminopterin, demonstrates the complexity and potential biological activity of such molecules. These compounds have been shown to inhibit dihydrofolate reductase (DHFR) and cell growth in L1210 cells, indicating their potential in cancer treatment due to their transport advantages over methotrexate for influx into L1210 cells. Their activity against murine mammary solid tumors highlights the therapeutic applications of such chemical structures in oncology (Degraw, Christie, Colwell, & Sirotnak, 1992).
Photolysis and Photoaffinity Probes
The photolysis of diazirines, such as 3-(4-tolyl)-3-(trifluoromethyl)diazirine, in the presence of various solvents, including diethylamine, results in photoinsertion products like 1-(diethylamino)-2,2,2-trifluoro-1-(4-tolyl)ethane. This process, followed by base-catalyzed elimination and hydrolysis, illustrates the reversibility of photoinsertion, which can impact the utility of such compounds in biological systems for obtaining primary sequence data. The stability of photoinsertion products in biological contexts is crucial for their application in photoaffinity probes (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).
Antimicrobial Activity
Compounds with methoxyphenoxy and dihydroxyphenyl groups have been isolated from natural sources, such as endophytic fungi, and demonstrated significant biological activities. For example, new diphenyl ether derivatives isolated from Phomopsis fukushii have shown promising anti-methicillin-resistant Staphylococcus aureus (MRSA) activity. The structural elucidation and biological evaluation of these compounds underline the potential of such chemical structures in developing new antimicrobial agents (Yang, Duan, Yang, Liu, Ye, Mi, Kong, Zhou, Yang, Hu, Li, & Li, 2019).
Corrosion Inhibition
The synthesis of α-aminophosphonic acids, such as ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives, and their application as corrosion inhibitors for mild steel in acidic solutions exemplify the utility of such compounds in industrial applications. These studies not only provide insights into the structural influence on inhibition efficiency but also contribute to the development of more effective corrosion inhibitors, integrating knowledge from organic synthesis and materials science (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
特性
IUPAC Name |
1-[3-(diethylaminomethyl)-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-4-21(5-2)12-17-18(22)10-9-16(20(17)24)19(23)13-26-15-8-6-7-14(11-15)25-3/h6-11,22,24H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUNZRKZWLLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2614739.png)

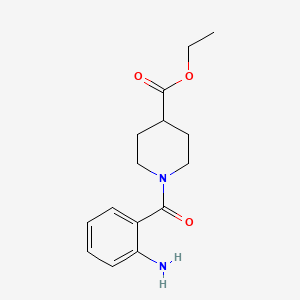
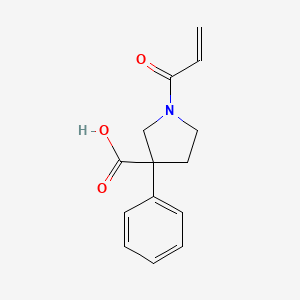
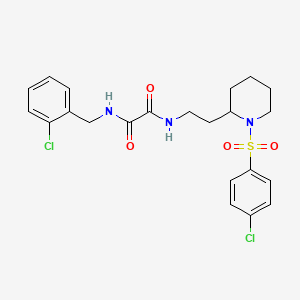
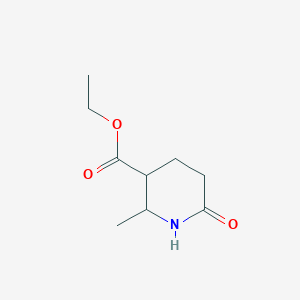

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)

![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)
